molecular formula C10H12O3 B014931 4-(3,4-Dihydroxyphenyl)butan-2-one CAS No. 61152-62-3

4-(3,4-Dihydroxyphenyl)butan-2-one

Cat. No. B014931
CAS RN: 61152-62-3
M. Wt: 180.2 g/mol
InChI Key: QIZQZQCADPIVCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-(3,4-Dihydroxyphenyl)butan-2-one involves diverse chemical reactions, including the reaction of bromopropene with hydroxybenzaldehydes to produce novel compounds and the one-pot synthesis method using K10 montmorillonite under solvent-free conditions for synthesizing chromen-4-ones. These methods highlight the versatility in synthesizing derivatives through the incorporation of different functional groups and catalytic processes (Wang Yong-jian, 2010; Jie Han et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 4-(3,4-Dihydroxyphenyl)butan-2-one, such as 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been elucidated through crystallographic studies. These studies reveal specific crystal systems and spatial arrangements, contributing to the understanding of molecular interactions and stability (M. Shi & Jian Jiang, 1999).

Chemical Reactions and Properties

Various chemical reactions involving 4-(3,4-Dihydroxyphenyl)butan-2-one derivatives include halolactonization and gamma-hydroxylation, showcasing the compound's reactivity towards synthesizing halogenated furanones. Additionally, the electrocatalytic hydrogenation of related enones to ketones at nickel cathodes illustrates the compound's versatility in undergoing reduction reactions (Shengming Ma et al., 2004; A. Bryan & J. Grimshaw, 1997).

Physical Properties Analysis

The physical properties of 4-(3,4-Dihydroxyphenyl)butan-2-one derivatives, including crystallographic data, provide insight into the compound's solid-state characteristics. These data, such as crystal systems and unit cell dimensions, are crucial for understanding the material's phase behavior and potential applications in material science (F. Toda et al., 1985).

Chemical Properties Analysis

The chemical properties of 4-(3,4-Dihydroxyphenyl)butan-2-one derivatives are highlighted by their reactivity in various chemical transformations. These include the formation of polyheterocyclic compounds through photoinduced oxidative annulation, demonstrating the compound's potential in synthesizing complex organic molecules with diverse functional groups (Jin Zhang et al., 2017).

Scientific Research Applications

  • Cosmetology Applications : 4-(Phenylsulfanyl)butan-2-one, a related compound, has been found to effectively suppress melanin synthesis and melanosome maturation, suggesting potential uses in medical cosmetology (Wu et al., 2015).

  • Synthesis of Fragrant Compounds : Research demonstrates the successful synthesis of fragrant 3,6-diazahomoadamantan-9-ones through a process involving 4-phenylbutan-2-one, leading to the formation of aromatic compounds with benzene rings (Kuznetsov et al., 2015).

  • Crystallographic Studies : The crystal structure of a derivative of 4-phenylbutan-2-one has been analyzed, revealing specific structural details (Shi & Jiang, 1999).

  • Anti-inflammatory Properties : Compounds with small lipophilic groups and a butan-2-one side chain show anti-inflammatory activity. This indicates potential for pharmacological applications (Goudie et al., 1978).

  • Electrochemical Conversion : 4-(4-Hydroxyphenyl)buten-2-one can be effectively converted into 4-phenylbutan-2-one using electrocatalytic hydrogenation, a method superior to lead-based reduction processes (Bryan & Grimshaw, 1997).

  • Catalysis in Chemical Synthesis : Supported AuPd nanoalloy catalysts enable the one-pot synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone, with hydrogen auto transfer (Morad et al., 2017).

  • Occurrence in Natural Products : Raspberry fruit contains d-glucopyranosides of 4-(4′-hydroxyphenyl)butan-2-one, which can be identified using NMR spectroscopy (Pabst et al., 1990).

  • Forensic and Clinical Toxicology : β-Keto derivatives of 3,4-methylenedioxyphenylalkylamines, related to 4-phenylbutan-2-one, are abused as substitutes for psychoactive substances, making their analysis crucial in forensic and clinical toxicology (Zaitsu et al., 2011).

  • Pharmacology and Drug Metabolism : The metabolites of designer drugs like bk-MBDB and bk-MDEA, related to 4-phenylbutan-2-one, are primarily formed as 4-hydroxy-3-methoxy metabolites in human urine (Zaitsu et al., 2009).

  • Green Chemistry Applications : A one-pot synthesis method using K10 montmorillonite under solvent-free conditions has been developed for synthesizing derivatives of 4-phenylbutan-2-one (Han et al., 2016).

Future Directions

There is a study that investigated the protective effect of 4-(3,4-Dihydroxyphenyl)butan-2-one against naproxen-induced gastric antral ulcers in rats . This suggests potential future directions in the research of this compound’s medicinal properties.

properties

IUPAC Name

4-(3,4-dihydroxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZQZQCADPIVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436633
Record name 4-(3,4-dihydroxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dihydroxyphenyl)butan-2-one

CAS RN

61152-62-3
Record name 4-(3,4-dihydroxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
S Sporstøl, RR Scheline - Xenobiotica, 1982 - Taylor & Francis
1. The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) was studied in rats, guinea-pigs and rabbits. 2. Following intragastric dosage (1 mmol/kg) urinary metabolite …
A Pabst, D Barron, J Adda, P Schreier - Phytochemistry, 1990 - Elsevier
From a methanolic extract of raspberry fruit, the 4′-O-β-d-glucopyranoside of 4-(4′-hydroxyphenyl)butan-2-one (raspberry ketone) and the 3′-O-β-d- glucopyranoside of 4-(3′,4′-…
AM Api, D Belsito, S Biserta, D Botelho, M Bruze… - Food and Chemical …, 2019 - Elsevier
The existing information supports the use of this material as described in this safety assessment. 4-(p-Hydroxyphenyl)-2-butanone was evaluated for genotoxicity, repeated dose toxicity, …
QH Jin, XH Han, JH Hwang, SS Hong… - Natural Product …, 2009 - koreascience.kr
Phytochemical investigations of the EtOAc-soluble fraction of the whole plants of Salvia plebeia using repeated column chromatography with preparative HPLC led to the isolation of a …
Number of citations: 14 koreascience.kr
TT Le, J Yin, MW Lee - Molecules, 2017 - mdpi.com
Fermentation of Alnus sibirica (AS) stems using Lactobacillus plantarum subsp. argentoratensis was conducted and three compounds isolated from the Alnus species were identified for …
Number of citations: 16 0-www-mdpi-com.brum.beds.ac.uk
DT Dung, TTP Thao, NH Hoang, BH Tai… - Vietnam Journal of …, 2023 - Wiley Online Library
Elsholtzia ciliata (Thunb.) Hyl. (Elsholtzia cristata (Willd.), Lamiaceae is a medicinal and spice plant widely used in Vietnam. Phytochemical study on this plant led to the isolation of …
BH Tai, PV Kiem - 2023 - dspace.agu.edu.vn
Elsholtzia ciliata (Thunb.) Hyl. (Elsholtzia cristata (Willd.), Lamiaceae is a medicinal and spice plant widely used in Vietnam. Phytochemical study on this plant led to the isolation of …
Number of citations: 2 dspace.agu.edu.vn
P Monge, R Scheline, E Solheim - Xenobiotica, 1976 - Taylor & Francis
1. The metabolism of 4-(4-hydroxy-3-methoxyphenyl)butan-2-one (zingerone), a pungent principle of ginger, has been investigated in rats. 2. Oral or intraperitoneal dosage (100mg/kg) …
I Chevalley, A Marston, K Hostettmann - Pharmaceutical biology, 2000 - Taylor & Francis
Thirteen compounds have been isolated from the methanol extract of Saxifraga cuneifolia L. (Saxifragaceae) whole plant. These were identified as five new compounds, (E)-5-O-ß-D-…
I Kouno, M Inoue, Y Onizuka, T Fujisaki, N Kawano - Phytochemistry, 1988 - Elsevier
The phenylbutanone glucoside, as well as the known compounds agnuside and eurostoside, were isolated from the leaves of Vitex rotundifolia, although eurostoside was obtained as …

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